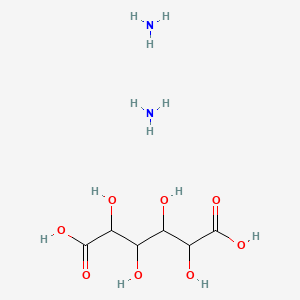
Diammonium meso-galactarate
Vue d'ensemble
Description
Diammonium meso-galactarate, also known as Ammonium mucate or Ammonium galactarate , is a compound with the molecular formula C6H13NO8 . It is a salt of galactaric acid, which is a symmetrical six-carbon diacid . Galactaric acid can be produced by oxidation of galactose with nitric acid, electrolytic oxidation of d-galacturonate, or microbial conversion of d-galacturonate .
Synthesis Analysis
The synthesis of galactaric acid can be achieved through the bioconversion of d-galacturonic acid . This process has been carried out in small scale cultures, which produce tens of grams of galactaric acid . To obtain larger amounts of biologically produced galactaric acid, the process needed to be scaled up using a readily available technical substrate . Food grade pectin was selected as a readily available source of d-galacturonic acid for conversion to galactaric acid . The process using Trichoderma reesei QM6a Δ gar1 udh can be scaled up from 1 L to 10 and 250 L, replacing pure d-galacturonic acid with commercially available pectin .Molecular Structure Analysis
The molecular structure of Diammonium meso-galactarate is represented by the formula C6H13NO8 . Galactaric acid, from which Diammonium meso-galactarate is derived, is a symmetrical six carbon diacid .Chemical Reactions Analysis
The bioconversion of d-galacturonic acid to galactaric acid has been demonstrated to be equally efficient using pectin as it was with d-galacturonic acid . The genetically modified E. coli or T. reesei convert d-galacturonic acid to galactaric acid by the action of a uronate dehydrogenase (UDH), which is expressed in a strain in which normal d-galacturonic acid metabolism has been disrupted .Physical And Chemical Properties Analysis
Galactaric acid, from which Diammonium meso-galactarate is derived, is most soluble at pH values around 4.7 in the presence of ammonium or sodium ions and less soluble in the presence of potassium ions . Its solubility increases with increasing temperature . The molecular weight of Diammonium meso-galactarate is 227.17 .Mécanisme D'action
Orientations Futures
There is considerable interest in replacing chemicals derived from petroleum with bio-derived chemicals, i.e., chemicals obtained by bioconversion and/or chemical conversion from renewable biological resources, primarily plants . Both galactaric and glucaric acids have been identified as substrates for chemical conversion to adipic acid, furandicarboxylic acid (which is being developed as a substitute for terephthalic acid), and other platform chemicals, including anhydrides, diesters, and diallyls which can be used in the synthesis of higher value products .
Propriétés
IUPAC Name |
azane;2,3,4,5-tetrahydroxyhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIOJIGSVGZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967141 | |
| Record name | Hexaric acid--ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
527-04-8 | |
| Record name | Diammonium meso-galactarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaric acid--ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium meso-galactarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















